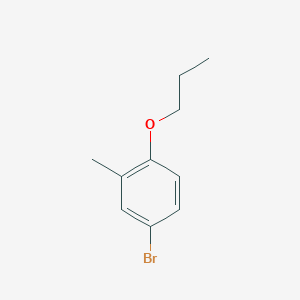

4-Bromo-2-methyl-1-propoxybenzene

Descripción general

Descripción

4-Bromo-2-methyl-1-propoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic compound that features a propoxy group (-OCH2CH2CH3) attached to the benzene ring, along with a bromine atom and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution (EAS): One common method to synthesize this compound involves the EAS reaction of 2-methylphenol with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the substitution of a hydrogen atom on the benzene ring.

Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 4-bromophenol with propyl bromide in the presence of a strong base such as sodium hydride (NaH). This method typically requires higher temperatures and longer reaction times compared to the EAS method.

Industrial Production Methods: The industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, such as 4-bromo-2-methyl-1-propoxybenzoic acid.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-methyl-1-propoxybenzene.

Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) and ammonia (NH3), can be used in substitution reactions.

Major Products Formed:

Oxidation: 4-Bromo-2-methyl-1-propoxybenzoic acid.

Reduction: 4-Methyl-1-propoxybenzene.

Substitution: 4-Hydroxy-2-methyl-1-propoxybenzene and 4-Amino-2-methyl-1-propoxybenzene.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's unique structure allows it to serve as a versatile intermediate in various research applications:

Chemistry

- Building Block for Synthesis: It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for creating derivatives with specific functionalities.

Biology

- Enzyme Inhibition Studies: 4-Bromo-2-methyl-1-propoxybenzene has been investigated for its potential to inhibit certain enzymes, making it useful in studying biological pathways and interactions.

Medicine

- Pharmaceutical Development: The compound is explored as a precursor in drug synthesis, particularly in developing anti-inflammatory and anticancer agents. Its interactions with biological macromolecules are of particular interest in medicinal chemistry.

Data Table: Summary of Applications

| Field | Application | Mechanism |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Nucleophilic substitution reactions |

| Biology | Enzyme inhibition | Binding to active sites of enzymes |

| Medicine | Precursor for pharmaceutical compounds | Modulation of biochemical pathways |

| Industry | Production of specialty chemicals | Used in the formulation of agrochemicals and dyes |

Case Studies

-

Fragment-Based Drug Design:

A study utilized this compound to stabilize protein-protein interactions involving 14-3-3 proteins. This interaction is crucial for regulating cell growth and apoptosis, indicating potential therapeutic benefits in cancer treatment. -

PI3K Delta Inhibition:

Research demonstrated that this compound significantly inhibits phosphoinositide 3-kinase (PI3K) delta, which plays a role in various cancers. The findings suggest that it could be developed as a targeted cancer therapy.

Mecanismo De Acción

4-Bromo-2-methyl-1-propoxybenzene is similar to other brominated aromatic compounds, such as 1-bromo-2-methyl-4-propoxybenzene and 2-bromo-4-methyl-1-propoxybenzene. its unique combination of functional groups and positions on the benzene ring distinguishes it from these compounds. The presence of the propoxy group at the 1-position and the bromine atom at the 4-position contributes to its distinct chemical properties and reactivity.

Comparación Con Compuestos Similares

1-Bromo-2-methyl-4-propoxybenzene

2-Bromo-4-methyl-1-propoxybenzene

2-Bromo-1-methyl-4-propoxybenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Bromo-2-methyl-1-propoxybenzene is a chemical compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H13BrO

- CAS Number : 321-23-3

- Molecular Weight : 229.11 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets. Studies suggest that it may act as a ligand for nuclear receptors, which are critical in regulating gene expression related to metabolism, development, and homeostasis.

Potential Biological Targets

- Nuclear Receptors : The compound may interact with retinoid X receptors (RXRs), which play a role in mediating the effects of retinoids and other signaling molecules.

- Endocrine Disruption : Similar compounds have been shown to exhibit endocrine-disrupting properties, potentially affecting hormonal balance and leading to various health issues.

Table 1: Summary of Biological Activity Studies

Case Studies

-

RXR Agonist Activity :

In a study evaluating RXR agonists, this compound demonstrated significant binding affinity, with an EC50 value indicating strong agonistic activity. This suggests its potential use in therapeutic applications targeting RXR-related pathways . -

Endocrine Disruption :

A report highlighted the compound's structural similarities to known endocrine disruptors, raising concerns about its potential role in hormone-related cancers. Research showed that compounds with similar phenolic structures could interfere with estrogen signaling pathways . -

Cytotoxic Effects :

Research on the cytotoxicity of halogenated phenolic compounds indicated that this compound could induce apoptosis in certain cancer cell lines at specific concentrations, suggesting a possible avenue for cancer treatment .

Toxicological Considerations

The toxicological profile of this compound indicates potential risks associated with exposure. Its classification as a possible endocrine disruptor necessitates further investigation into its long-term effects on human health and the environment.

Table 2: Toxicological Profile Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Exposure | Potentially harmful |

| Carcinogenicity | Not established |

Propiedades

IUPAC Name |

4-bromo-2-methyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXYPUDNQMEFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.